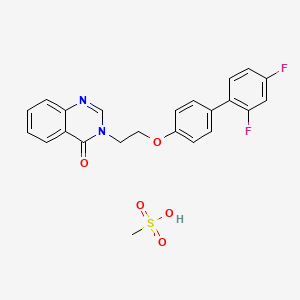
Flubichin methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubichin methanesulfonate is a chemical compound derived from the reaction of flubichin base with methanesulfonic acid. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The compound is characterized by its unique chemical structure, which includes a quinazoline derivative and a biphenyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flubichin methanesulfonate is synthesized through a multi-step process:
Preparation of 2’,4’-difluoro-4-(2-chloroethoxy)biphenyl: This intermediate is synthesized by reacting 2’,4’-difluoro-4-hydroxybiphenyl with 2-chloroethyl p-toluene sulfonate.
Formation of Flubichin Base: The intermediate is then reacted with 4(3H)-quinazolinone to form flubichin base.
Methanesulfonate Formation: Finally, flubichin base is reacted with methanesulfonic acid in chloroform to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Flubichin methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.
Scientific Research Applications
Flubichin methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of flubichin methanesulfonate involves its interaction with specific molecular targets. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The quinazoline moiety is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Flubichin methanesulfonate can be compared with other methanesulfonate derivatives and quinazoline-based compounds:
Methanesulfonate Derivatives: Similar compounds include methyl methanesulfonate and ethyl methanesulfonate, which also act as alkylating agents.
Quinazoline-Based Compounds: Other quinazoline derivatives, such as gefitinib and erlotinib, are used as anticancer agents. This compound is unique due to its specific chemical structure and the presence of the biphenyl ether moiety.
Properties
Molecular Formula |
C23H20F2N2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]quinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C22H16F2N2O2.CH4O3S/c23-16-7-10-18(20(24)13-16)15-5-8-17(9-6-15)28-12-11-26-14-25-21-4-2-1-3-19(21)22(26)27;1-5(2,3)4/h1-10,13-14H,11-12H2;1H3,(H,2,3,4) |
InChI Key |
HCKNEADNJMXHHW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


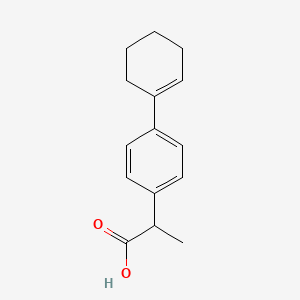
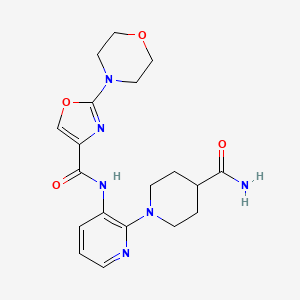
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
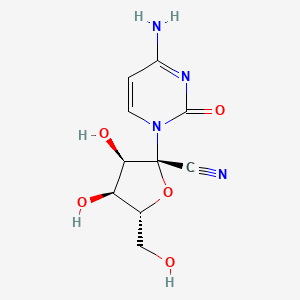
![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)
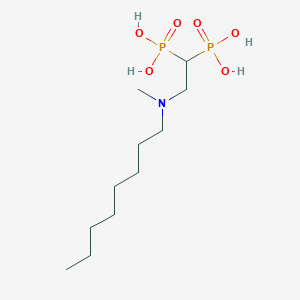
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)
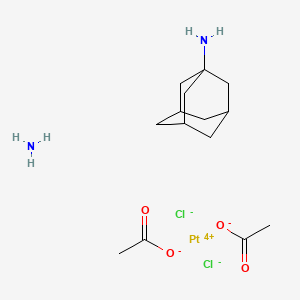

![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)


